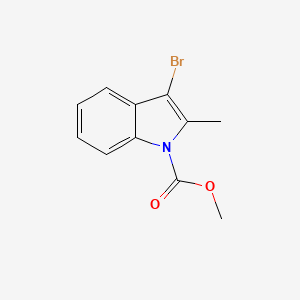![molecular formula C8H18N4O2 B12553483 N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide CAS No. 189938-83-8](/img/structure/B12553483.png)
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple amine groups, making it highly reactive and suitable for various chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide typically involves the reaction of 3-aminopropylamine with ethanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound make it suitable for nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(3-Aminopropyl)amino]propylacetamide
- N-[3-(3-Aminopropyl)amino]propylbutyramide
- N-[3-(3-Aminopropyl)amino]propylpentanamide
Uniqueness
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide stands out due to its specific structure, which provides a unique combination of reactivity and stability. This makes it particularly suitable for applications requiring precise chemical modifications and high-performance materials.
Propiedades
Número CAS |
189938-83-8 |
|---|---|
Fórmula molecular |
C8H18N4O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
N'-[3-(3-aminopropylamino)propyl]oxamide |
InChI |
InChI=1S/C8H18N4O2/c9-3-1-4-11-5-2-6-12-8(14)7(10)13/h11H,1-6,9H2,(H2,10,13)(H,12,14) |
Clave InChI |
BKQLICJBPJJIAH-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CNCCCNC(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


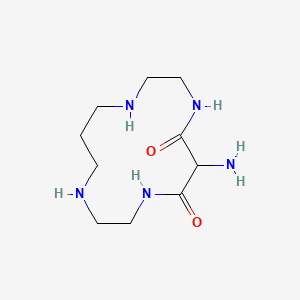
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

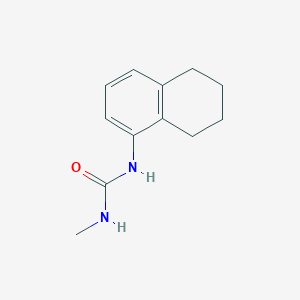
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
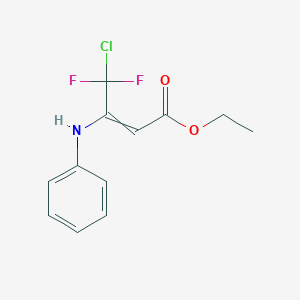
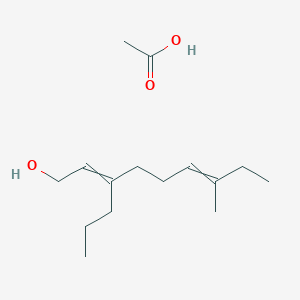
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

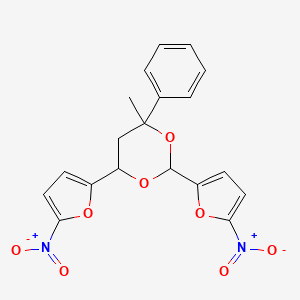

![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
